methyl (E)-2-[(3S,6\'R,7\'S,8\'aS)-6\'-ethenyl-2-oxospiro[1H-indole-3,1\'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7\'-yl]-3-methoxyprop-2-enoate
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Overview
Description
Isocorynoxeine is a major alkaloid found in the plant Uncaria rhynchophylla, which is commonly used in traditional Chinese medicine. This compound exhibits a wide range of beneficial effects on the cardiovascular and cardiocerebral vascular systems, including antihypertensive, sedative, anticonvulsant, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocorynoxeine involves several steps, including the extraction from Uncaria rhynchophylla and subsequent purification. The extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the compound .
Industrial Production Methods
Industrial production of isocorynoxeine is primarily based on the extraction from natural sources. The plant material is subjected to solvent extraction, and the crude extract is then purified using chromatographic methods to obtain isocorynoxeine in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isocorynoxeine undergoes various chemical reactions, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation .
Common Reagents and Conditions
Common reagents used in the reactions involving isocorynoxeine include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of isocorynoxeine include various metabolites such as 11-hydroxyisocorynoxeine, 5-oxoisocorynoxeinic acid-22-O-β-D-glucuronide, and 10-hydroxyisocorynoxeine .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Investigated for its neuroprotective effects and its ability to modulate neurotransmitter systems.
Medicine: Explored for its potential in treating hypertension, stroke, and other cardiovascular diseases
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Isocorynoxeine exerts its effects through multiple mechanisms. It acts as a calcium antagonist, inhibiting L-type calcium channel-mediated external calcium influx and α1A-adrenoceptor-mediated intracellular calcium release in vascular smooth muscle cells . Additionally, it modulates various neurotransmitter systems, contributing to its neuroprotective and sedative effects .
Comparison with Similar Compounds
Isocorynoxeine is structurally and functionally similar to other alkaloids found in Uncaria rhynchophylla, such as rhynchophylline, isorhynchophylline, corynoxeine, hirsutine, and hirsuteine . isocorynoxeine is unique in its specific combination of pharmacological activities, particularly its potent antihypertensive and neuroprotective effects .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 2-[(3S)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/t14?,15?,19?,22-/m0/s1 |
InChI Key |
MUVGVMUWMAGNSY-PYTKWAODSA-N |
Isomeric SMILES |
COC=C(C1CC2[C@]3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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